Sphingosine Burst Suppression: Batrachamine vs. Ammonium Ion
In the J774 macrophage cell culture system, batrachamine and ammonium ion are the two identified endogenous factors that suppress the sphingosine burst upon medium change. Ammonium ion reaches 2–3 mM within 48 h and accounts for ≥50% of the suppression at most time points; however, the residual suppression is attributable to batrachamine, which achieves 50% suppression of the burst at an apparent concentration of 1–3 mM in purified fraction III [1]. The purified batrachamine fraction was >200-fold more concentrated than conditioned medium, with an estimated organic amine content of ~200 mM [1].
| Evidence Dimension | Suppression of sphingosine burst (sphingosine level after 45 min incubation with J774 cells) |
|---|---|
| Target Compound Data | 50% suppression at apparent concentration of 1–3 mM (purified fraction III); >200-fold concentration factor vs. conditioned medium; amine concentration ~200 mM |
| Comparator Or Baseline | NH4+ (ammonium ion): 2–3 mM in 48-h conditioned medium; accounts for ≥50% of total suppression |
| Quantified Difference | Batrachamine provides the non-ammonium component of suppression; combined, NH4+ and batrachamine account for the full suppressive activity of conditioned medium. Isolated batrachamine is >200-fold more potent per volume than unfractionated conditioned medium. |
| Conditions | J774 macrophage-like cells in DMEM culture; sphingosine measured 45 min after medium change; purification via cation exchange (Bio-Rex 70) and gel filtration (Bio-Gel P2) |
Why This Matters
For researchers studying the endogenous regulation of sphingolipid turnover, batrachamine is the only tool that replicates the non-ammonium component of the physiological suppressive mechanism, whereas ammonium chloride alone cannot fully recapitulate conditioned medium activity.
- [1] Warden, L. A., Menaldino, D. S., Wilson, T., Liotta, D. C., Smith, E. R., & Merrill, A. H., Jr. (1999). Identification of ammonium ion and 2,6-bis(ω-aminobutyl)-3,5-diiminopiperazine as endogenous factors that account for the 'burst' of sphingosine upon changing the medium of J774 cells in culture. Journal of Biological Chemistry, 274(48), 33875–33880. View Source
